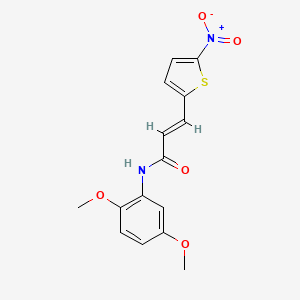

(E)-N-(2,5-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Description

(E)-N-(2,5-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide is an acrylamide derivative featuring a 2,5-dimethoxyphenylamine group and a 5-nitrothiophen-2-yl acrylate moiety. The compound’s structure combines electron-donating methoxy groups with the electron-withdrawing nitro substituent on a thiophene ring, creating unique electronic and steric properties.

Properties

IUPAC Name |

(E)-N-(2,5-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5S/c1-21-10-3-6-13(22-2)12(9-10)16-14(18)7-4-11-5-8-15(23-11)17(19)20/h3-9H,1-2H3,(H,16,18)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBQCYVGTKAYMU-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2,5-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process including the condensation of appropriate precursors. The general method involves:

- Formation of the Acrylamide Backbone : The reaction between 2,5-dimethoxyphenylamine and 5-nitrothiophene-2-carbaldehyde.

- Knoevenagel Condensation : This step is crucial for forming the double bond characteristic of acrylamides.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Antibacterial Activity

The compound also shows promising antibacterial properties against several Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

The biological activity of this compound is thought to be mediated through multiple pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, contributing to its anticancer effects.

Data Table: Biological Activity Summary

| Activity Type | Test Organisms/Cell Lines | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| HT-29 (colon cancer) | 12 | Mitochondrial pathway activation | |

| Antibacterial | Staphylococcus aureus | 20 | Membrane disruption |

| Escherichia coli | 25 | Inhibition of metabolic pathways |

Case Studies

- Study on Cancer Cell Lines : A study published in a peer-reviewed journal evaluated the effects of the compound on various cancer cell lines. Results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

- Antibacterial Efficacy Assessment : Another investigation assessed the antibacterial efficacy against clinical isolates. The compound demonstrated effective inhibition against resistant strains, suggesting potential for therapeutic applications in antibiotic resistance scenarios.

Comparison with Similar Compounds

Key Analogs :

(E)-N-(2,5-Dimethoxyphenyl)-3-(4-fluorophenyl)acrylamide (4p): Substituent: 4-fluorophenyl (electron-withdrawing fluorine). Properties: Synthesized via nickel-catalyzed reductive aminocarbonylation (44% yield, brown amorphous solid) . Comparison: The fluorine atom likely enhances metabolic stability compared to the nitro group in the target compound. Fluorine’s smaller size may improve binding pocket compatibility in biological targets.

(E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide (5q) :

- Substituent : 3,4-dimethoxyphenyl (electron-donating groups).

- Activity : Potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 11.51 µM) .

- Comparison : The additional methoxy groups in 5q may enhance solubility but reduce membrane permeability compared to the nitrothiophene group in the target compound.

(2E)-N-[5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)acrylamide: Substituent: Dichlorophenyl and thiazol groups. Comparison: Chlorine’s electronegativity differs from nitro groups, altering electronic effects in receptor interactions.

Electronic and Steric Effects

- However, nitro groups may reduce solubility and increase toxicity risks.

- Methoxy Groups (2,5-Dimethoxyphenyl) : Improve solubility via polarity but may sterically hinder interactions in compact binding pockets.

- Thiophene vs. Benzene Rings : Thiophene’s sulfur atom introduces aromaticity differences, altering electronic distribution and possibly improving binding specificity compared to phenyl analogs .

Antifungal and Enzyme Inhibition Potential

- Isoindolin-2-yl Acrylamides : Antifungal activity correlates with methoxy group count; 3,4-dimethoxyphenyl derivatives show moderate efficacy .

- Nitrothiophene Hypothesis : The nitro group may enhance antifungal activity via oxidative stress mechanisms, differing from methoxy-dependent effects in analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.